2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized using various methods. For instance, one method involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” would include additional functional groups attached to this basic pyrimidine structure.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Hydrogen-Bonded Frameworks and Sheets
Studies on related pyrimidinecarbaldehydes have shown that these compounds can form complex hydrogen-bonded frameworks and sheets. For instance, molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde and 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde exhibit polarized electronic structures and can be linked into three-dimensional framework structures or sheets through a combination of hydrogen bonds (Low et al., 2007). This indicates the potential of similar compounds for constructing molecular frameworks with specific properties, relevant for material science and molecular engineering.
Synthetic Applications and Heterocyclic Chemistry
Another area of application is in the synthesis of pyrido[2,3-d]pyrimidines and related heterocycles from aminopyrimidinecarbaldehydes (Perandones & Soto, 1998). These processes are essential in heterocyclic chemistry, where pyrimidines and related structures are of significant interest due to their presence in many biologically active compounds. The ability to synthesize these structures efficiently opens up possibilities for drug discovery and the development of new materials.
Novel Synthetic Pathways
The compound and its derivatives also highlight the potential for novel synthetic pathways in organic chemistry. For example, the synthesis of various heterocycles with masked or unmasked aldehyde functionality using similar compounds demonstrates the versatility and utility of pyrimidine derivatives in creating complex organic molecules (Mahata et al., 2003). These synthetic strategies could be applied in the development of new pharmaceuticals, agrochemicals, and organic materials.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-6-5-9-19-15(11)18-16(12(10-20)17(19)21)23-14-8-4-3-7-13(14)22-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUPYDPZEZLDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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